molecular formula C5H6N2O2 B098771 4-Methoxy-1-oxidopyrimidin-1-ium CAS No. 17758-55-3

4-Methoxy-1-oxidopyrimidin-1-ium

Cat. No.: B098771
CAS No.: 17758-55-3
M. Wt: 126.11 g/mol
InChI Key: FHUCXONZOFIMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-oxidopyrimidin-1-ium is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrimidine, featuring a methoxy group at the 4-position and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-oxidopyrimidin-1-ium can be synthesized through several methods. One common approach involves the oxidation of 4-methoxypyrimidine using hydrogen peroxide or other oxidizing agents under controlled conditions . Another method includes the Reissert reaction, which converts 4-methoxypyrimidine to 4-methoxypyrimidine-2-carbonitrile, followed by further derivatization to confirm the structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalytic hydrogenation of 4-methoxypyridine-N-oxide is also employed in some industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 4-Methoxypyridine 1-oxide
  • 4-Methoxypyrimidine
  • 2,4-Dimethoxypyrimidine

Comparison: 4-Methoxy-1-oxidopyrimidin-1-ium is unique due to the presence of both a methoxy group and an oxide group, which confer distinct chemical reactivity and biological activity. Compared to 4-methoxypyridine 1-oxide, it has a different nitrogen arrangement in the ring, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

4-methoxy-1-oxidopyrimidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-2-3-7(8)4-6-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUCXONZOFIMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=[N+](C=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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